1-(Bromomethyl)-N-methylcyclopropanecarboxamide
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Overview
Description
1-(Bromomethyl)-N-methylcyclopropanecarboxamide is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and an N-methylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-N-methylcyclopropanecarboxamide typically involves the bromination of a precursor compound. One common method is the reaction of cyclopropanecarboxamide with bromomethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-N-methylcyclopropanecarboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Addition Reactions: The cyclopropane ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, are used for reduction reactions.
Major Products:
Substitution Products: Various substituted cyclopropanecarboxamides.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
1-(Bromomethyl)-N-methylcyclopropanecarboxamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-N-methylcyclopropanecarboxamide involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the cyclopropane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(Chloromethyl)-N-methylcyclopropanecarboxamide
- 1-(Iodomethyl)-N-methylcyclopropanecarboxamide
- 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide
Uniqueness: 1-(Bromomethyl)-N-methylcyclopropanecarboxamide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and pharmaceuticals .
Properties
IUPAC Name |
1-(bromomethyl)-N-methylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c1-8-5(9)6(4-7)2-3-6/h2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFVVDZWOOVNGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CC1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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